2-(4-fluorophenyl)-N-(2-nitrobenzyl)ethanamine
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Overview
Description
2-(4-fluorophenyl)-N-(2-nitrobenzyl)ethanamine is an organic compound that features both a fluorophenyl group and a nitrobenzyl group attached to an ethanamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-N-(2-nitrobenzyl)ethanamine typically involves a multi-step process:
Nitration of Benzylamine: The starting material, benzylamine, undergoes nitration to introduce a nitro group at the ortho position. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid.
Reductive Amination: The final step involves the reductive amination of the nitrobenzyl intermediate with 4-fluorophenylacetaldehyde in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)-N-(2-nitrobenzyl)ethanamine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst or iron powder in acidic conditions.
Oxidation: The ethanamine moiety can be oxidized to form corresponding imines or nitriles using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, iron powder, hydrochloric acid.
Oxidation: Potassium permanganate, chromium trioxide, sodium hypochlorite.
Substitution: Sodium hydride, dimethyl sulfoxide, amines, thiols.
Major Products Formed
Reduction: 2-(4-fluorophenyl)-N-(2-aminobenzyl)ethanamine.
Oxidation: Corresponding imines or nitriles.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-fluorophenyl)-N-(2-nitrobenzyl)ethanamine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study receptor-ligand interactions or enzyme activity.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-N-(2-nitrobenzyl)ethanamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the fluorine atom can enhance binding affinity and selectivity, while the nitro group can participate in redox reactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenyl)-N-(2-nitrobenzyl)ethanamine: Similar structure but with a chlorine atom instead of fluorine.
2-(4-bromophenyl)-N-(2-nitrobenzyl)ethanamine: Similar structure but with a bromine atom instead of fluorine.
2-(4-methylphenyl)-N-(2-nitrobenzyl)ethanamine: Similar structure but with a methyl group instead of fluorine.
Uniqueness
2-(4-fluorophenyl)-N-(2-nitrobenzyl)ethanamine is unique due to the presence of the fluorine atom, which can significantly influence the compound’s electronic properties, reactivity, and biological activity. Fluorine’s high electronegativity and small size allow for strong interactions with biological targets, often leading to enhanced potency and selectivity in pharmaceutical applications.
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-[(2-nitrophenyl)methyl]ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O2/c16-14-7-5-12(6-8-14)9-10-17-11-13-3-1-2-4-15(13)18(19)20/h1-8,17H,9-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNVPRVIQHQQGAK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNCCC2=CC=C(C=C2)F)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10366326 |
Source
|
Record name | 2-(4-fluorophenyl)-N-(2-nitrobenzyl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10366326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
355816-87-4 |
Source
|
Record name | 2-(4-fluorophenyl)-N-(2-nitrobenzyl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10366326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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